![molecular formula C20H28O2 B14407071 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 81851-45-8](/img/structure/B14407071.png)
8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[45]dec-6-ene is a chemical compound with the molecular formula C20H28O2 It is a member of the spiroketal family, characterized by a spiro-connected dioxaspirodecane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene typically involves the following steps:
Formation of the Spiroketal Core: The spiroketal core is formed through a cyclization reaction involving a diol and a ketone. This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, under reflux conditions.
Introduction of the Alkyl Chain: The 4-(4-Methylphenyl)pentyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of 4-methylphenylpentyl chloride with the spiroketal core in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiroketal derivatives.
Substitution: Nucleophilic substitution reactions can occur at the alkyl chain, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Reduced spiroketal derivatives
Substitution: Substituted spiroketal derivatives
科学的研究の応用
8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism of action of 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
- 8-(3-Methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene
- 8-Allyl-1,4-dioxaspiro[4.5]dec-7-ene
- 8-Tert-butyl-1,4-dioxaspiro[4.5]dec-7-ene
- 8-(Phenylsulfonyl)-1,4-dioxaspiro[4.5]dec-6-ene
Uniqueness
8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[45]dec-6-ene is unique due to the presence of the 4-(4-Methylphenyl)pentyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
81851-45-8 |
|---|---|
分子式 |
C20H28O2 |
分子量 |
300.4 g/mol |
IUPAC名 |
8-[4-(4-methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C20H28O2/c1-16-6-8-19(9-7-16)17(2)4-3-5-18-10-12-20(13-11-18)21-14-15-22-20/h6-10,12,17-18H,3-5,11,13-15H2,1-2H3 |
InChIキー |
CHAMMHKBBRIURT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C)CCCC2CCC3(C=C2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)


![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)

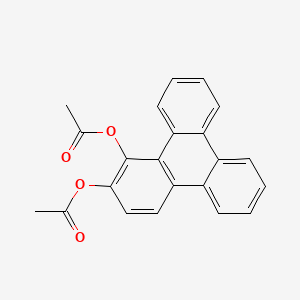
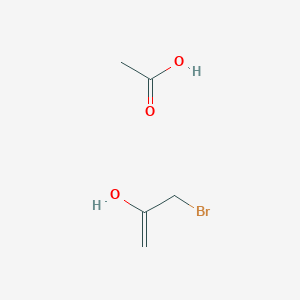
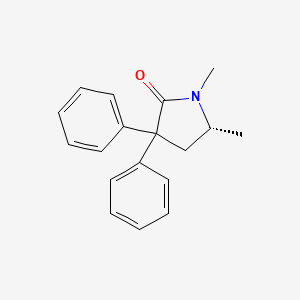
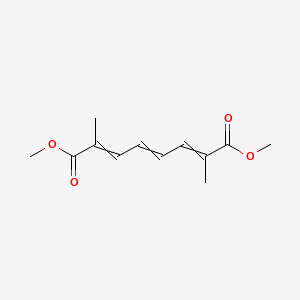
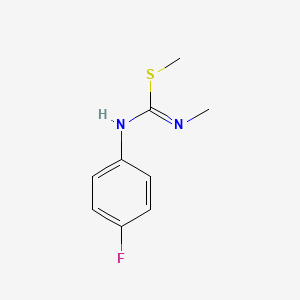
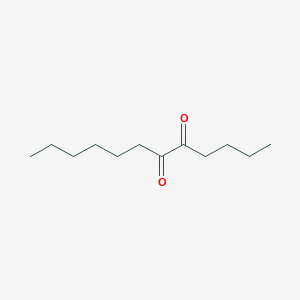
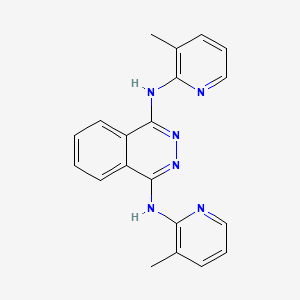
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)

